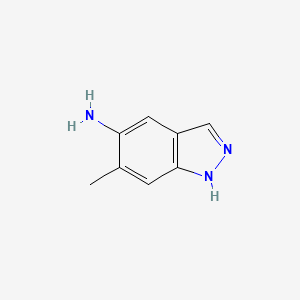

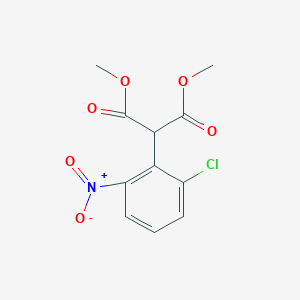

N-(8-quinolinyl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Catalytic Enantioselective Petasis-Type Reaction

The study of catalytic enantioselective Petasis-type reactions catalyzed by a newly designed thiourea catalyst has shown that this catalyst can effectively activate organoboronic acids. This activation allows for the enantioselective transformation of quinolines at low temperatures, achieving a high degree of stereocontrol when combined with H2O and NaHCO3 as additives .

Synthesis and Molecular Docking of Quinolinyl Thioureas

A series of novel quinolinyl thiourea analogues were synthesized, with the compound N-(quinolin-3-ylcarbamothioyl)hexanamide showing significant inhibitory effects on mushroom tyrosinase, surpassing the reference compound Kojic acid. Molecular docking studies indicated a strong estimated free energy of binding, and kinetic analysis suggested non-competitive inhibition of tyrosinase by this compound .

Antimycobacterial Properties of Quinoline Derivatives

Quinoline derivatives with triazolo, ureido, and thioureido substituents were synthesized and evaluated for their antimycobacterial properties. Compounds showed high inhibition rates against Mycobacterium tuberculosis, with molecular docking calculations suggesting that hydrogen bonding and electrostatic interactions with ATP-synthase of M. tuberculosis could be responsible for the observed effects .

Fluoride Receptor Analysis

A quinoline-based tripodal thiourea was synthesized and found to exclusively bind fluoride anion in DMSO. The receptor forms 1:1 and 1:2 complexes with fluoride, with binding constants determined by 1H NMR. Theoretical calculations supported the formation of these complexes, indicating specific interactions with NH binding sites and secondary +NH binding sites within the tripodal pocket .

Structure Elucidation and DNA Binding Studies

A new quinolinyl-thiourea hybrid was synthesized and characterized through spectro-elemental characterizations and single-crystal X-ray analysis. Hirshfeld surface analysis revealed weak intermolecular interactions and intramolecular H-bonds. The compound showed potential anticancer properties through DNA binding studies, with molecular docking and UV-visible spectroscopy suggesting a mixed binding mode with DNA .

Urease Inhibition by Quinolone-Based Thioureas

Thiazolidinone and N,N-disubstituted thioureas based on quinolone moiety were synthesized and evaluated for urease inhibition. The compounds exhibited moderate to good inhibitory effects, with the N-methyl quinolonyl moiety being identified as the most potent inhibitor. Molecular docking analysis showed good protein-ligand interaction profiles against the urease target .

Aplicaciones Científicas De Investigación

Antibacterial Activities

N-(8-quinolinyl)thiourea derivatives and their metal complexes exhibit notable antibacterial properties. Specifically, 8-Hydroxyquinoline derivative and its metal complexes (Zn(II), Cu(II), Ni(II), Co(II)) synthesized from 8-hydroxyquinoline and thiourea demonstrated significant antibacterial activity against various bacteria, including Staphylococcus aureus, Escherichia coli, Pseudomona aeruginosa, and C.tropicalis (Abuthahir et al., 2014).

Chemosensing and Molecular Docking

This compound compounds have been utilized in chemosensing and molecular docking studies. Acylthiourea derivatives, for instance, have shown promising results in fluorescence emission studies and in silico anti-inflammatory, antimalarial, and anti-tuberculosis activities through molecular docking studies. These compounds also exhibited good antioxidant activity (Kalaiyarasi et al., 2019).

Catalytic Applications

This compound has been applied in catalytic processes. A newly designed thiourea catalyst was utilized to activate organoboronic acids, facilitating the enantioselective Petasis transformation of quinolines even at low temperatures, achieving a high degree of stereocontrol (Yamaoka et al., 2007).

Synthesis of Complex Compounds

The compound has played a crucial role in the synthesis of complex organic structures. For example, quinazolin-4-ylidenethioureas were synthesized in a one-pot reaction, indicating the versatility of this compound in complex chemical reactions and its potential in the field of synthetic chemistry (Fathalla et al., 2001).

Mecanismo De Acción

Mode of Action

Thiourea derivatives are known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . The specific interactions of N-(8-quinolinyl)thiourea with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Thiourea and its derivatives have been shown to have diverse biological applications, suggesting that they may interact with multiple biochemical pathways

Result of Action

Given the diverse biological applications of thiourea derivatives, it is likely that this compound has multiple effects at the molecular and cellular levels

Direcciones Futuras

Propiedades

IUPAC Name |

quinolin-8-ylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c11-10(14)13-8-5-1-3-7-4-2-6-12-9(7)8/h1-6H,(H3,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTWSXFODBCVFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=S)N)N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363210 |

Source

|

| Record name | N-(8-quinolinyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104222-20-0 |

Source

|

| Record name | N-(8-quinolinyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-(5-{2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]carbohydrazonoyl}-2-pyridinyl)-4-piperidinecarboxylate](/img/structure/B1300486.png)

![5-[2-(4-Fluoroanilino)ethenyl]-3-(methylthio)-4-isothiazolecarbonitrile](/img/structure/B1300490.png)

![1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine](/img/structure/B1300551.png)

![1-Naphtho[2,1-b]furan-2-yl-1-ethanone](/img/structure/B1300553.png)

![2-(2-hydroxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-3-furohydrazide](/img/structure/B1300577.png)

![3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1300590.png)